

3,3-Dimethyloxetane: A Core Chemical Properties Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyloxetane

Cat. No.: B1346095

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical properties, synthesis, and reactivity of **3,3-dimethyloxetane**. This versatile cyclic ether is a valuable building block in organic synthesis, polymer chemistry, and medicinal chemistry, primarily due to the unique reactivity imparted by its strained four-membered ring.

Core Chemical and Physical Properties

3,3-Dimethyloxetane is a colorless liquid at room temperature with a characteristic ether-like odor.^[1] Its core physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Compound Identification

Identifier	Value
CAS Number	6921-35-3[2]
Molecular Formula	C ₅ H ₁₀ O[2]
Molecular Weight	86.13 g/mol [2]
IUPAC Name	3,3-Dimethyloxetane
Synonyms	β,β-Dimethyloxetane, 3,3-Dimethyloxacyclobutane, 3,3-Dimethyltrimethylene oxide[3]
InChI	InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3
InChIKey	RVGLUKRYMXEQAH-UHFFFAOYSA-N
SMILES	CC1(C)COC1

Table 2: Physical and Spectroscopic Properties

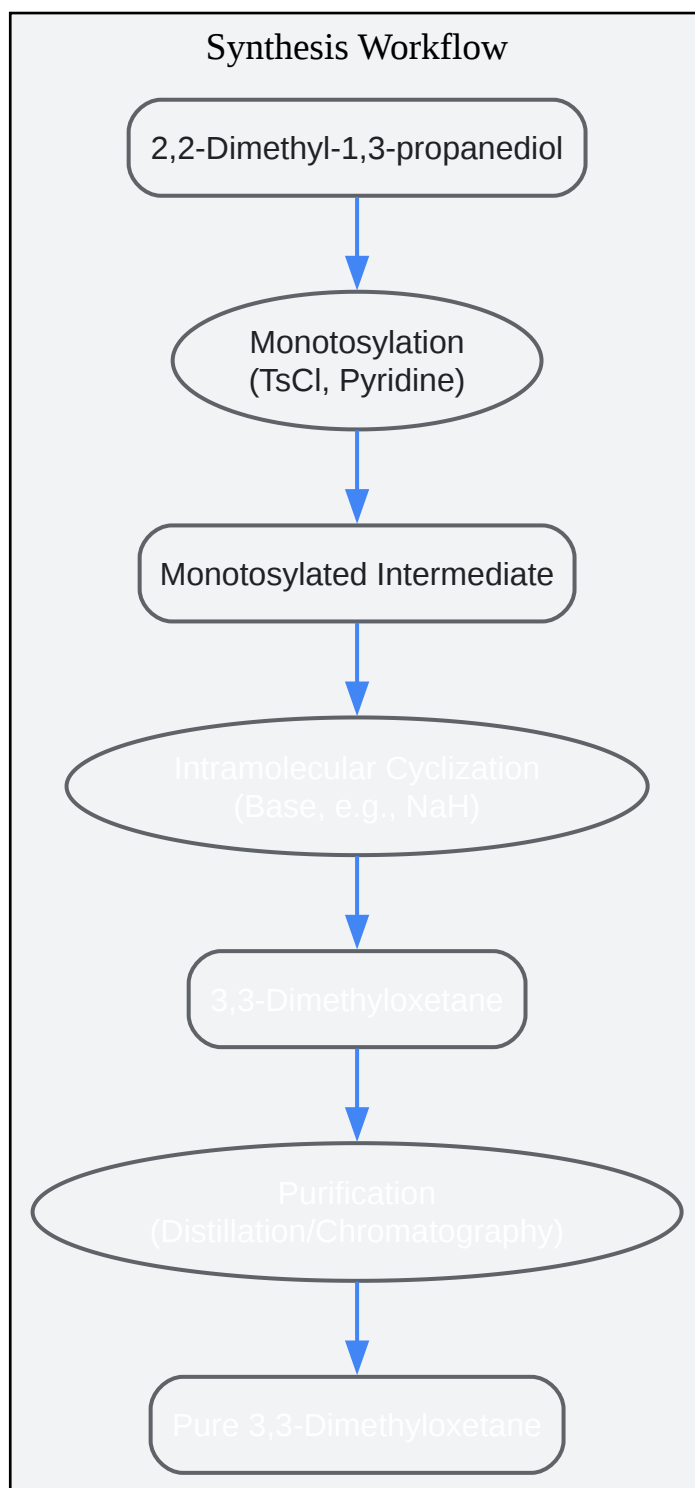
Property	Value
Appearance	Colorless liquid[1]
Density	0.835 g/mL at 25 °C
Boiling Point	81 °C at 765 mmHg
Refractive Index (n ²⁰ /D)	1.399
Flash Point	-9 °C (closed cup)
¹ H NMR	Spectral data available[4]
¹³ C NMR	Spectral data available
IR Spectroscopy	Spectral data available[4]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **3,3-dimethyloxetane** are provided below. These protocols are based on established chemical principles and information gathered from various sources.

Synthesis of 3,3-Dimethyloxetane

A common and effective method for the synthesis of **3,3-dimethyloxetane** is the intramolecular Williamson ether synthesis, starting from a suitably substituted propane derivative. One such route begins with 2,2-dimethyl-1,3-propanediol.^[5]



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A generalized workflow for the synthesis of **3,3-dimethyloxetane**.

Protocol 1: Synthesis via Intramolecular Cyclization of Monotosylated 2,2-dimethyl-1,3-propanediol^[5]

This protocol is based on the general method of monotosylation followed by base-induced cyclization.

Step 1: Monotosylation of 2,2-dimethyl-1,3-propanediol

- Dissolve 2,2-dimethyl-1,3-propanediol in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine at 0 °C.
- Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C for several hours and then at room temperature overnight.
- Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the monotosylated product.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylated intermediate.
- Purify the intermediate by column chromatography on silica gel.

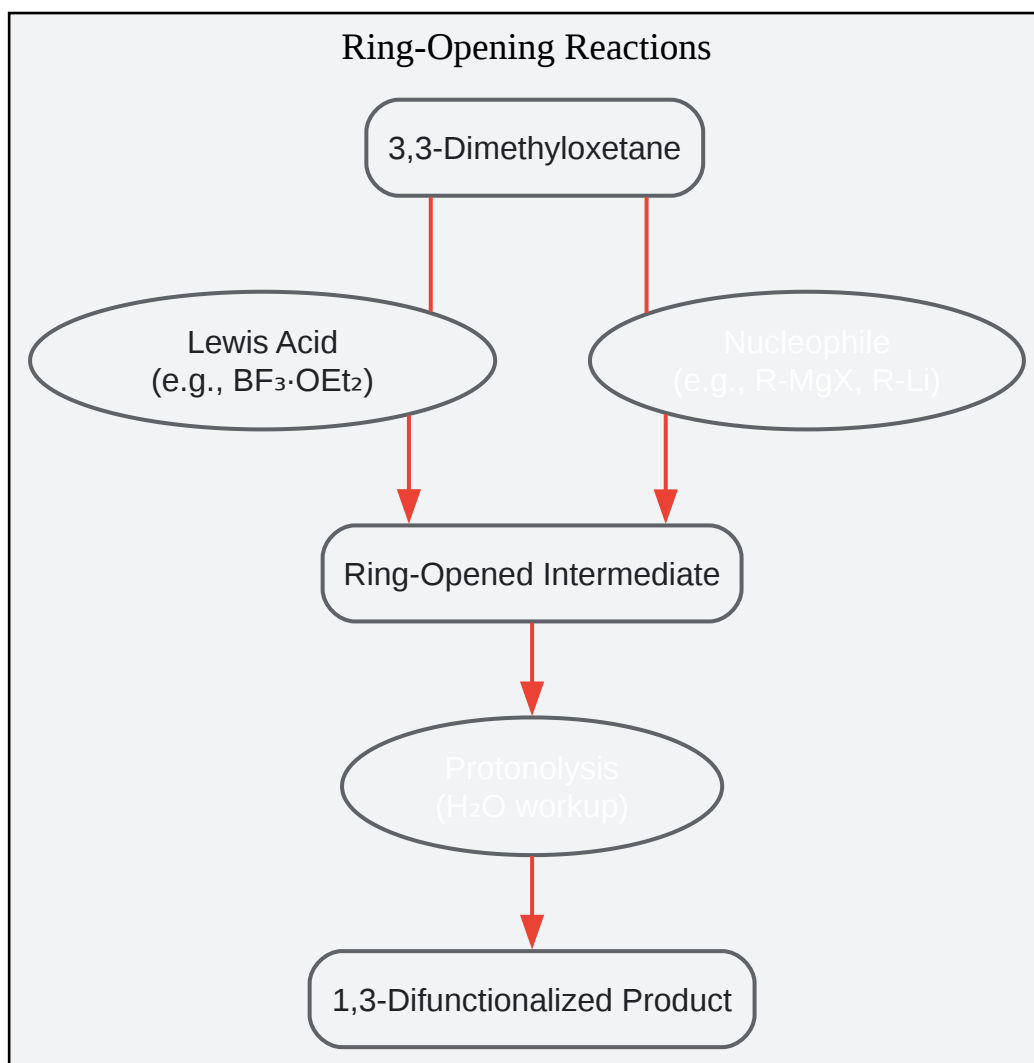
Step 2: Base-Induced Intramolecular Cyclization

- Dissolve the purified monotosylated intermediate in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at room temperature.

- Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with water or ethanol.
- Extract the product with a low-boiling organic solvent like diethyl ether.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Carefully remove the solvent by distillation. The crude **3,3-dimethyloxetane** can be purified by fractional distillation.^[3]

Key Reactions of 3,3-Dimethyloxetane

The significant ring strain of the oxetane ring (approximately 25-26 kcal/mol) is the primary driver of its reactivity. This makes it susceptible to ring-opening reactions under various conditions.



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A logical diagram of a typical ring-opening reaction of **3,3-dimethyloxetane**.

Protocol 2: Cationic Ring-Opening Polymerization

3,3-Dimethyloxetane can undergo cationic ring-opening polymerization to form poly(**3,3-dimethyloxetane**).

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the desired amount of **3,3-dimethyloxetane** and a dry solvent such as methylene chloride.

- Cool the mixture to the desired temperature (e.g., 0 °C).
- Prepare a solution of a suitable cationic initiator, such as acetylhexafluoroantimonate, in the same solvent.
- Inject the initiator solution into the monomer solution with vigorous stirring.
- Allow the polymerization to proceed for the desired time.
- Quench the polymerization by adding a solution of a nucleophilic agent, such as phenol dissolved in the reaction solvent.
- Continue stirring for a period to ensure complete quenching.
- Wash the reaction mixture with distilled water until neutral.
- Precipitate the polymer by adding the solution to a non-solvent, such as petroleum ether.
- Collect the polymer by filtration and dry it under vacuum.

Protocol 3: Ring-Opening with Organometallic Reagents

The oxetane ring can be opened by strong nucleophiles like Grignard or organolithium reagents, often activated by a Lewis acid.

- In a flame-dried, three-necked flask under an inert atmosphere, dissolve **3,3-dimethyloxetane** in a dry ether solvent (e.g., THF or diethyl ether).
- Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
- If a Lewis acid catalyst (e.g., $\text{BF}_3 \cdot \text{OEt}_2$) is used, add it to the oxetane solution and stir for a short period.
- Slowly add the organometallic reagent (e.g., a solution of an organolithium or Grignard reagent) via syringe or dropping funnel.
- Allow the reaction to stir for the required time, monitoring by TLC.

- Upon completion, quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting alcohol by column chromatography or distillation.

Safety and Handling

3,3-Dimethyloxetane is a flammable liquid and should be handled with appropriate safety precautions. It is moderately toxic by the intraperitoneal route.[6] When heated to decomposition, it may emit acrid smoke and fumes.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Development

The unique structural and reactivity profile of **3,3-dimethyloxetane** makes it a valuable tool in several areas of chemical research:

- Medicinal Chemistry: The oxetane ring is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups in drug candidates. This substitution can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[7]
- Polymer Science: As a monomer, **3,3-dimethyloxetane** can be polymerized to create polyethers with specific thermal and mechanical properties.[1] It is also used in the synthesis of more complex polymer architectures.
- Organic Synthesis: The ring-opening of **3,3-dimethyloxetane** provides a reliable method for the synthesis of 1,3-difunctionalized compounds, which are common motifs in natural products and other complex organic molecules.[8]

- Materials Science: Its low volatility and good adhesion properties make it a candidate for use in the formulation of coatings and adhesives.[9]

This guide provides a foundational understanding of the core chemical properties and handling of **3,3-dimethyloxetane**. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and characterization data.

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